Physicochemical Distinction: LogP and Molecular Properties vs. Diuron
The target compound, 3-(2,3-dichlorophenyl)-1,1-dimethylurea, exhibits a predicted partition coefficient (LogP) of 3.10-3.16, which is significantly higher than that of its structural isomer, diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea). This difference in lipophilicity, driven by the unique 2,3-dichloro substitution pattern, is a key differentiator for its environmental behavior and biological membrane permeability .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.10 - 3.16 |
| Comparator Or Baseline | Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea): Reported LogP ~2.68 |
| Quantified Difference | Target compound LogP is 0.42 to 0.48 units higher (approximately 15-18% more lipophilic) |
| Conditions | Predicted values from EPISuite and ChemSrc databases |
Why This Matters
A higher LogP indicates increased lipophilicity, which directly impacts the compound's environmental fate (e.g., soil adsorption, bioaccumulation potential) and its utility as a distinct reference standard in analytical method development for phenylurea herbicides.
